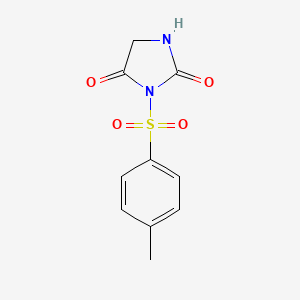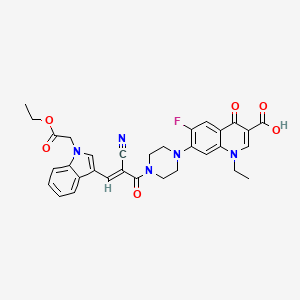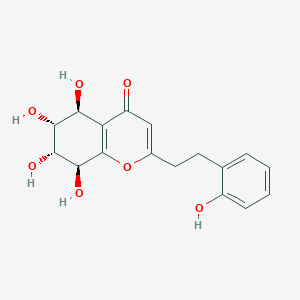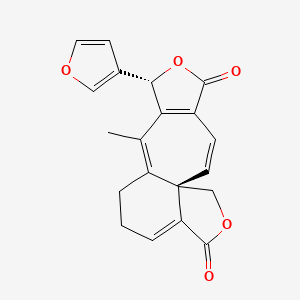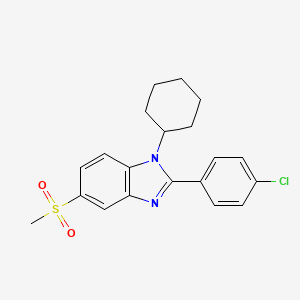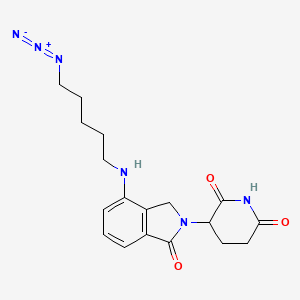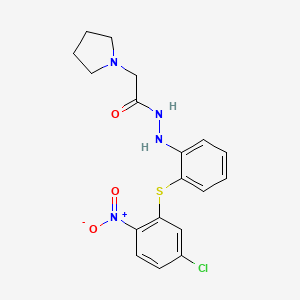
Ebov-IN-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ebov-IN-7 is a compound known for its inhibitory effects on the Ebola virus glycoprotein. It has shown promise in scientific research, particularly in the field of virology, due to its ability to interfere with the interaction between the Ebola virus glycoprotein and the Niemann-Pick intracellular cholesterol transporter-1 protein .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Ebov-IN-7 involves several steps. Initially, a solution of dimethyl sulfoxide (DMSO) is mixed with polyethylene glycol 300 (PEG300) and Tween 80. This mixture is then clarified and combined with deionized water (ddH2O) to achieve the desired concentration .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reagents and conditions. The process is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ebov-IN-7 primarily undergoes interactions with viral proteins rather than traditional chemical reactions like oxidation or reduction. It is known to inhibit the interaction between the Ebola virus glycoprotein and the Niemann-Pick intracellular cholesterol transporter-1 protein .
Common Reagents and Conditions
The common reagents used in the preparation of this compound include dimethyl sulfoxide, polyethylene glycol 300, Tween 80, and deionized water. These reagents are combined under controlled conditions to ensure the stability and efficacy of the compound .
Major Products Formed
The major product formed from the synthesis of this compound is the compound itself, which is then used in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Ebov-IN-7 has been extensively studied for its potential in treating Ebola virus infections. It has shown inhibitory effects on the Ebola virus glycoprotein, making it a valuable tool in virology research . Additionally, it has been investigated for its potential use in cancer research due to its ability to inhibit certain cellular interactions .
Wirkmechanismus
Ebov-IN-7 exerts its effects by binding to the Ebola virus glycoprotein, thereby preventing its interaction with the Niemann-Pick intracellular cholesterol transporter-1 protein. This inhibition disrupts the viral entry process, effectively blocking the virus from infecting host cells . The compound’s mechanism of action involves targeting specific molecular pathways critical for viral replication and entry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benztropine: Known for its interaction with the Ebola virus glycoprotein, similar to Ebov-IN-7.
Bepridil: Another compound that binds to the Ebola virus glycoprotein and inhibits viral entry.
Paroxetine: A drug that destabilizes the Ebola virus glycoprotein, preventing its proper function.
Sertraline: Similar to paroxetine, it interferes with the Ebola virus glycoprotein.
Uniqueness of this compound
This compound is unique in its specific inhibition of the interaction between the Ebola virus glycoprotein and the Niemann-Pick intracellular cholesterol transporter-1 protein. This targeted approach makes it a promising candidate for antiviral therapy, particularly against the Ebola virus .
Conclusion
This compound is a compound with significant potential in the field of virology, particularly for its inhibitory effects on the Ebola virus glycoprotein. Its unique mechanism of action and promising results in scientific research make it a valuable tool for further studies and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H19ClN4O3S |
|---|---|
Molekulargewicht |
406.9 g/mol |
IUPAC-Name |
N'-[2-(5-chloro-2-nitrophenyl)sulfanylphenyl]-2-pyrrolidin-1-ylacetohydrazide |
InChI |
InChI=1S/C18H19ClN4O3S/c19-13-7-8-15(23(25)26)17(11-13)27-16-6-2-1-5-14(16)20-21-18(24)12-22-9-3-4-10-22/h1-2,5-8,11,20H,3-4,9-10,12H2,(H,21,24) |
InChI-Schlüssel |
SWAOBCQKKPYMOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC(=O)NNC2=CC=CC=C2SC3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


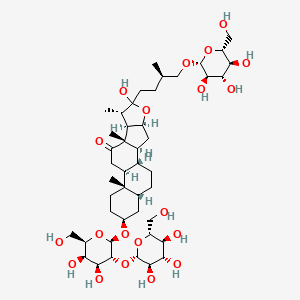

![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)
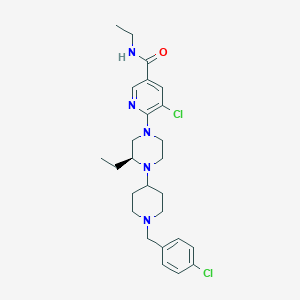
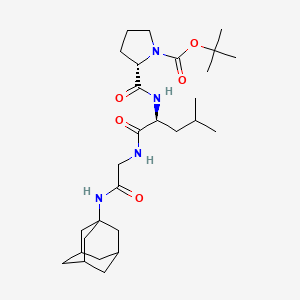
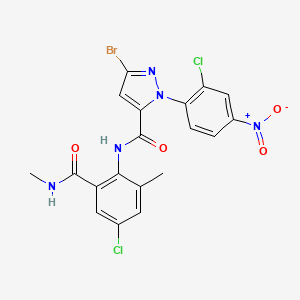
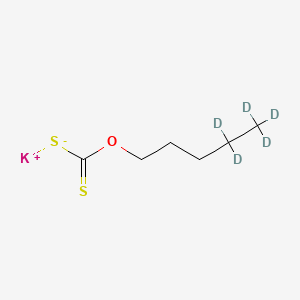
![2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B12381149.png)
